molecular formula C10H8ClNO B13537333 3-Chloro-5-methoxyquinoline

3-Chloro-5-methoxyquinoline

Cat. No.: B13537333
M. Wt: 193.63 g/mol
InChI Key: DIFBGMJWKXEZMA-UHFFFAOYSA-N
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Description

3-Chloro-5-methoxyquinoline is a heterocyclic aromatic compound with the molecular formula C10H8ClNO. It is a derivative of quinoline, characterized by the presence of a chlorine atom at the third position and a methoxy group at the fifth position on the quinoline ring.

Preparation Methods

The synthesis of 3-Chloro-5-methoxyquinoline typically involves several steps, starting from readily available precursors. One common method involves the cyclization of 2-bromo-5-methoxyaniline with malonic acid, using phosphorus oxychloride (POCl3) as a catalyst and solvent . The reaction conditions are carefully controlled to ensure high yield and purity of the final product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often incorporating greener and more sustainable chemical processes .

Chemical Reactions Analysis

3-Chloro-5-methoxyquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Chloro-5-methoxyquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-5-methoxyquinoline involves its interaction with specific molecular targets. For instance, as an EZH2 inhibitor, it binds to the enzyme’s active site, preventing the methylation of histone proteins. This inhibition leads to the reactivation of tumor suppressor genes, thereby exerting anticancer effects . The pathways involved include the disruption of histone methylation and subsequent changes in gene expression.

Comparison with Similar Compounds

3-Chloro-5-methoxyquinoline can be compared with other quinoline derivatives, such as:

  • 2-Chloroquinoline
  • 5-Methoxyquinoline
  • 3-Bromo-5-methoxyquinoline

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical reactivity and biological activity.

Properties

Molecular Formula

C10H8ClNO

Molecular Weight

193.63 g/mol

IUPAC Name

3-chloro-5-methoxyquinoline

InChI

InChI=1S/C10H8ClNO/c1-13-10-4-2-3-9-8(10)5-7(11)6-12-9/h2-6H,1H3

InChI Key

DIFBGMJWKXEZMA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=C(C=N2)Cl

Origin of Product

United States

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